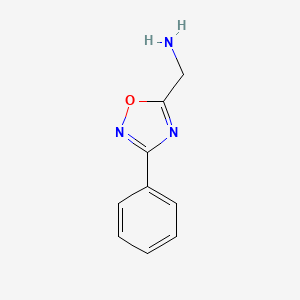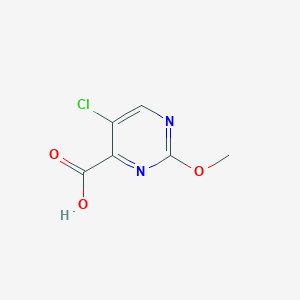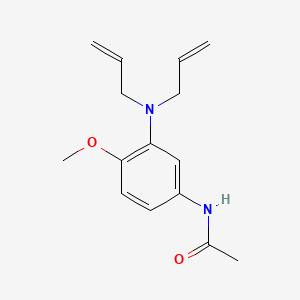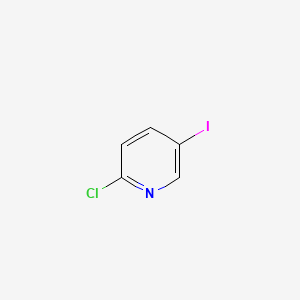
Pogostol
Overview
Description
Pogostol is a sesquiterpenic alcohol with the molecular formula C₁₅H₂₆O. It is a naturally occurring compound found in patchouli oil, which is derived from the leaves of the Pogostemon cablin plant. This compound is known for its distinctive fragrance and is widely used in the perfume industry. It also possesses various biological activities, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pogostol can be achieved through several methods. One notable synthetic route involves the use of 4-hydroxy-4-methyl-2-cyclohexenone as a starting material. This compound undergoes a series of reactions, including an Fe(III)-mediated tandem radical ring-expansion/cyclization of the cyclopropylsilyl ether, to yield this compound . This method does not require the use of protecting groups, making it a more straightforward synthesis.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of patchouli oil from the leaves of Pogostemon cablin. The oil is then subjected to various purification processes to isolate this compound. This method leverages the natural abundance of this compound in patchouli oil, making it a cost-effective approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pogostol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to explore its various applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents and result in the formation of alcohols.
Substitution: Substitution reactions involving this compound often use halogenating agents such as thionyl chloride or phosphorus tribromide. These reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound
Scientific Research Applications
Pogostol has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key areas of research include:
Chemistry: this compound is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a compound of interest for studying its potential therapeutic applications.
Medicine: Research has shown that this compound has potential applications in treating various medical conditions, including infections and inflammatory diseases. Its biological activities are being explored for developing new drugs and therapies.
Industry: this compound is widely used in the fragrance industry due to its distinctive aroma. It is also used in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of pogostol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells. Similarly, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Pogostol is structurally similar to other sesquiterpenes found in patchouli oil, such as patchouli alcohol, α-patchoulene, and β-patchoulene. this compound is unique due to its specific chemical structure and biological activities. Unlike other sesquiterpenes, this compound has a hydroxyl group attached to its carbon skeleton, which contributes to its distinct properties.
List of Similar Compounds
- Patchouli alcohol
- α-Patchoulene
- β-Patchoulene
- Seychellene
- Norpatchoulenol
These compounds share similar structural features with this compound but differ in their functional groups and biological activities. The unique properties of this compound make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,4-dimethyl-7-prop-1-en-2-yl-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)13(14)9-12/h11-14,16H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOZKWKETGHHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC(CCC2(C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
303.00 to 304.00 °C. @ 760.00 mm Hg | |
| Record name | Pogostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21698-41-9 | |
| Record name | pogostol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pogostol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



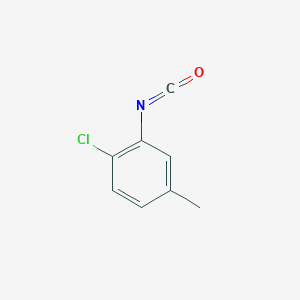

![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)


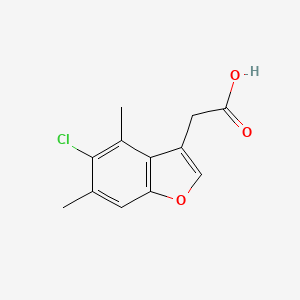
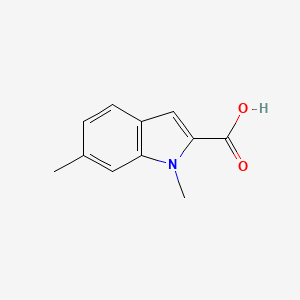
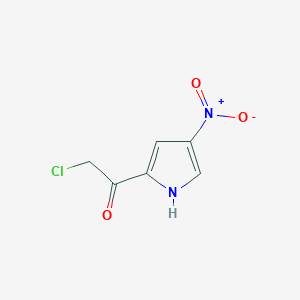
![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)
